molecular formula C13H15Cl B12508968 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane

Cat. No.: B12508968
M. Wt: 206.71 g/mol
InChI Key: RARAMTOQJQNGPD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a chloromethyl group and a p-tolyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency. Additionally, photochemical transformations can be employed to introduce functional groups such as mixed ester/acyl chloride moieties .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to other derivatives.

Biological Activity

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of bicyclo[1.1.1]pentane derivatives with chloromethyl reagents under specific conditions to yield the desired product. Common methods include:

  • Radical Reactions : Utilizing radical initiators to facilitate the chloromethylation process.
  • Photochemical Methods : Employing light to promote reactions that introduce the chloromethyl group at the appropriate position.

Antimicrobial Properties

Research indicates that bicyclo[1.1.1]pentane derivatives, including 1-(Chloromethyl)-3-(p-tolyl), exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with similar bicyclic structures demonstrate enhanced potency against resistant strains of bacteria, such as Staphylococcus aureus, due to their unique steric and electronic properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in relation to lipoxin mimetics. Bicyclo[1.1.1]pentanes have been shown to modulate inflammatory responses effectively, suggesting potential therapeutic applications in treating inflammatory diseases . One study highlighted that specific analogs could significantly downregulate pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways or bacterial metabolism.
  • Bioisosteric Replacement : Its structure allows it to serve as a bioisostere for traditional aromatic compounds, improving solubility and metabolic stability .

Case Studies

Several case studies have demonstrated the efficacy of bicyclo[1.1.1]pentane derivatives:

  • Study on Antibacterial Activity : A series of bicyclo[1.1.1]pentanes were synthesized and tested against gram-positive and gram-negative bacteria, showing promising results compared to standard antibiotics like ciprofloxacin .
  • Inflammation Model : In a model assessing lipopolysaccharide-induced inflammation, a derivative exhibited potent anti-inflammatory effects, significantly reducing NFκB activity and cytokine release .

Data Table: Biological Activity Overview

Activity TypeCompoundTarget Organism/PathwayObserved EffectReference
AntimicrobialThis compoundStaphylococcus aureusEnhanced antibacterial activity
Anti-inflammatoryBCP DerivativeNFκB PathwayReduced cytokine release
Enzyme InhibitionBCP MotifVarious EnzymesInhibition observed

Properties

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

IUPAC Name

1-(chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C13H15Cl/c1-10-2-4-11(5-3-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3

InChI Key

RARAMTOQJQNGPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)CCl

Origin of Product

United States

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